Morpholino(5-vinylpyridin-3-yl)methanone
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Overview
Description
Morpholino(5-vinylpyridin-3-yl)methanone is a chemical compound that features a morpholine ring attached to a vinylpyridine moiety via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(5-vinylpyridin-3-yl)methanone typically involves the reaction of morpholine with 5-vinylpyridine-3-carboxylic acid chloride under basic conditions. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the morpholine acts as a nucleophile attacking the carbonyl carbon of the acid chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Morpholine, 5-vinylpyridine-3-carboxylic acid chloride
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Catalyst: Triethylamine (as a base)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using column chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Morpholino(5-vinylpyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions at the vinyl group.
Major Products
Epoxides: Formed from the oxidation of the vinyl group.
Alcohols: Formed from the reduction of the carbonyl group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Morpholino(5-vinylpyridin-3-yl)methanone has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Incorporated into polymers to enhance their mechanical and thermal properties.
Biological Studies: Utilized in the development of probes for studying biological processes at the molecular level.
Catalysis: Acts as a ligand in coordination chemistry for the development of novel catalysts.
Mechanism of Action
The mechanism of action of Morpholino(5-vinylpyridin-3-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The vinylpyridine moiety can participate in π-π interactions or hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Morpholino(3-pyridyl)methanone
- Morpholino(4-vinylpyridin-2-yl)methanone
- Morpholino(2-vinylpyridin-5-yl)methanone
Uniqueness
Morpholino(5-vinylpyridin-3-yl)methanone is unique due to the specific positioning of the vinyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
(5-ethenylpyridin-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-10-7-11(9-13-8-10)12(15)14-3-5-16-6-4-14/h2,7-9H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKTXNIUKFCHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CN=C1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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